

Solubility profile of 7-Chloroquinoline-8-carboxylic acid in common lab solvents

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Compound of Interest

Compound Name: 7-Chloroquinoline-8-carboxylic acid

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Solubility Profile of 7-Chloroquinoline-8-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of **7-chloroquinoline-8-carboxylic acid** in common laboratory solvents. Due to the limited availability of specific experimental data in public literature, this guide combines theoretical predictions based on the compound's molecular structure with detailed, standardized experimental protocols for determining its empirical solubility.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its molecular structure, including the presence of polar and non-polar functional groups, and its ability to interact with solvent molecules. **7-Chloroquinoline-8-carboxylic acid** possesses a quinoline ring system, which is largely hydrophobic, and a carboxylic acid group, which is polar and capable of ionization.^{[1][2]}

Structural Analysis:

- Quinoline Core: The bicyclic aromatic quinoline structure is non-polar and contributes to poor solubility in aqueous solutions.^[1]
- Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and it can be deprotonated to form a carboxylate salt. This group enhances solubility in polar protic solvents and aqueous basic solutions.^{[2][3]}
- Chloro Group: The chloro substituent is electron-withdrawing and adds to the molecule's hydrophobicity, likely further reducing its solubility in water.

Based on these structural features, the following solubility profile is predicted.

Table 1: Predicted Solubility of 7-Chloroquinoline-8-carboxylic Acid

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Very Low	The hydrophobic quinoline and chloro groups are expected to dominate, leading to poor aqueous solubility.[1]
Methanol, Ethanol	Moderate to High	The carboxylic acid group should allow for hydrogen bonding with the alcohol, leading to good solubility.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	High	These solvents are strong hydrogen bond acceptors and should readily solvate the carboxylic acid group.
Acetone, Acetonitrile	Low to Moderate	These solvents are less polar than DMSO and DMF, and their ability to solvate the molecule may be limited.	
Non-Polar	Hexanes, Toluene	Very Low	The overall polarity of the molecule due to the carboxylic acid group will likely make it insoluble in non-polar solvents.
Dichloromethane (DCM), Chloroform	Low	While these are considered non-polar, they can engage in some dipole-dipole	

interactions, which might allow for minimal solubility.			
Aqueous Acidic	5% Hydrochloric Acid	Low	The basic nitrogen on the quinoline ring may be protonated, but the overall molecule is unlikely to be soluble due to the carboxylic acid group remaining protonated.
Aqueous Basic	5% Sodium Hydroxide, 5% Sodium Bicarbonate	High	The carboxylic acid will be deprotonated to form a highly soluble sodium salt, overcoming the hydrophobicity of the quinoline core. ^[3]

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of **7-chloroquinoline-8-carboxylic acid**, the following qualitative and quantitative experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

- **7-Chloroquinoline-8-carboxylic acid**
- A selection of solvents from Table 1
- Small test tubes or vials

- Spatula
- Vortex mixer

Procedure:

- Add approximately 1-2 mg of **7-chloroquinoline-8-carboxylic acid** to a clean, dry test tube.
- Add 0.5 mL of the selected solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
- Visually inspect the solution.
 - Soluble: The solid completely dissolves, and the solution is clear.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

- **7-Chloroquinoline-8-carboxylic acid**
- Selected solvents
- Scintillation vials or other sealable containers
- Orbital shaker or rotator
- Analytical balance

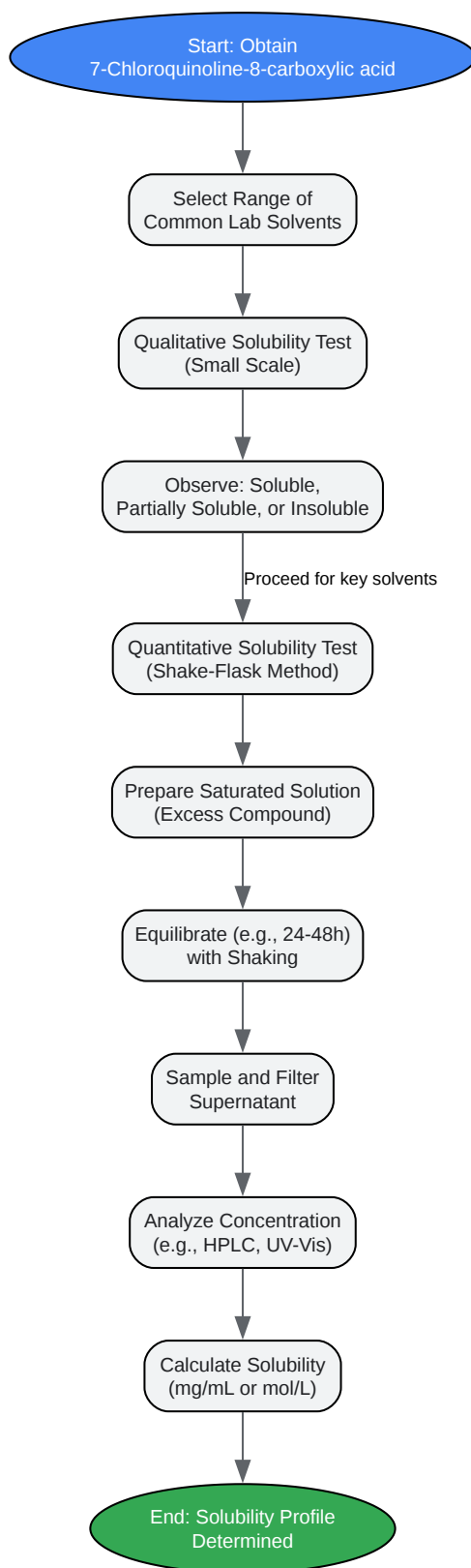
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Syringe filters (0.45 μm)

Procedure:

- Prepare a stock solution of **7-chloroquinoline-8-carboxylic acid** of known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a standard curve.
- Add an excess amount of **7-chloroquinoline-8-carboxylic acid** to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 $^{\circ}\text{C}$).
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 μm syringe filter to remove any undissolved solid.
- Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.
- Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
- Calculate the solubility in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.



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Caption: Workflow for determining the solubility of a chemical compound.

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